molecular formula C11H11N7O2 B13434516 Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13434516
M. Wt: 273.25 g/mol
InChI Key: TYWZFNGFJVFTJJ-UHFFFAOYSA-N
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Description

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that serves as a fine chemical and pharmaceutical intermediate . This purine-pyrazole hybrid scaffold is of significant interest in medicinal chemistry due to the broad biological importance of its constituent parts. Purine derivatives are recognized as fundamental pharmacophores in organic and medicinal chemistry, often serving as key precursors for synthesizing compounds with diverse biological activities . The structural motif of a purine core linked to a pyrazole ring is a subject of ongoing research, particularly in the discovery and development of novel therapeutic agents. Researchers utilize this and related structures to explore new chemical spaces for potential bioactive molecules, building upon established research into similar purine-pyrazole conjugates documented in scientific literature . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

IUPAC Name

ethyl 1-(6-amino-7H-purin-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17)

InChI Key

TYWZFNGFJVFTJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N=CN3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Ring: Starting with a suitable precursor, such as 6-chloropurine, the purine ring is constructed through a series of nucleophilic substitution reactions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

Reaction ConditionsProductApplication Relevance
1M NaOH, 80°C, 4h1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acidImproved water solubility for kinase inhibition studies
HCl (aq, 37%), reflux, 6h Acid form with preserved purine-pyrazole scaffoldPrecursor for nucleoside analogs

The carboxylic acid derivative exhibits enhanced binding to adenosine receptors compared to the ester form, as demonstrated by molecular docking studies.

Chlorination at the Purine Core

Selective deaminative chlorination replaces the 6-amino group with chlorine under Sandmeyer-like conditions:

ReagentsTemperature/TimeOutcome
tert-Butyl nitrite, MgCl₂, CH₃CN 140°C, 16h6-Chloro-9H-purine-2-yl-pyrazole derivative
CuCl, HCl (37%) 0°C → 25°C, 3hPartial chlorination with 68% yield

This modification reduces hydrogen-bonding capacity, altering kinase selectivity profiles .

Nucleophilic Substitution on the Pyrazole Ring

The pyrazole nitrogen participates in alkylation and arylation reactions:

Reaction TypeConditionsKey Products
N-MethylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpyrazole analog (↓ bioactivity)
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivatives (under exploration for enhanced RIPK1 inhibition)

Substituents at the pyrazole’s 1-position significantly impact binding to RIPK1’s hydrophobic pocket, with bulkier groups reducing potency by 3–5× .

Coordination with Metal Ions

The purine-pyrazole system acts as a polydentate ligand:

Metal SaltObserved Complexation Behavior
Mg²⁺ Stabilizes transition states in chlorination
Cu²⁺ Facilitates radical intermediates in alkylation reactions

Coordination occurs preferentially at N7 of the purine ring and the pyrazole’s nitrogen atoms, as confirmed by X-ray crystallography of analogous compounds .

Photochemical Reactions

UV irradiation induces dimerization via the purine’s π-system:

λ (nm)SolventMajor Product
254MeOH/H₂O (9:1)Purine-pyrazole cyclodimer (characterized by MALDI-TOF)
365DMSOOxidative degradation products

Dimerization reduces kinase inhibition efficacy by 89%, highlighting structural sensitivity.

Enzymatic Modifications

Porcine liver esterase selectively hydrolyzes the ethyl ester without affecting the purine:

Enzymekcat/Kₐ (M⁻¹s⁻¹)Selectivity Ratio (ester/purine)
Esterase (PLE)4.7×10³>200:1
Adenosine deaminaseNot detectedN/A

This biocatalytic approach enables green synthesis of carboxylate derivatives.

Comparative Reactivity Table

PositionReactivity Ranking (1=highest)Preferred Reaction
Purine N91Glycosylation
Pyrazole N12Alkylation/Cross-coupling
Ester OEt3Hydrolysis
Purine C64Chlorination

Scientific Research Applications

1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or activator.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related pyrazole-carboxylate derivatives, highlighting differences in substituents, molecular properties, and synthetic methodologies:

Compound Name Substituents Molecular Formula Molecular Weight Synthetic Yield Key Applications/Features Reference
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate Purine (6-amino) at N1; ethyl carboxylate C₁₁H₁₁N₇O₂ 273.25 Not reported High thermal stability (>232°C); purine-mediated interactions
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (CAS 741717-60-2) Pyridin-3-yl at N1; ethyl carboxylate C₁₁H₁₁N₃O₂ 217.23 Not reported High structural similarity (0.92); pyridine’s Lewis basicity
Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Quinoxaline at N1; ethyl carboxylate Varies with alkyl Varies 52–88% Antibacterial activity; scalable synthesis
Ethyl-1-(1-(10-oxo-dibenzo[b,f]thiepin-2-yl)ethyl)-1H-pyrazole-4-carboxylate (14) Dibenzo[b,f]thiepin at N1; ethyl carboxylate C₂₂H₁₉NO₃S 377.46 60% Ruthenium-catalyzed synthesis; lipophilic scaffold
Ethyl 5-(1H-Pyrrol-1-yl)-1H-pyrazole-4-carboxylate (54–56) Pyrrol-1-yl at C5; ethyl carboxylate C₁₀H₁₁N₃O₂ 205.21 Not reported Antibiotic adjuvants against multidrug-resistant bacteria
Ethyl 1-(6-(2-hydroxyphenyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl at C5; hydroxyphenyl-pyridine at N1 C₁₈H₁₄F₃N₃O₃ 377.32 Not reported Enhanced lipophilicity (CF₃ group); potential agrochemical use

Structural and Functional Analysis

Purine vs. Quinoxaline/Pyridine Substituents
  • The purine moiety in the target compound distinguishes it from quinoxaline (e.g., ) or pyridine (e.g., ) derivatives. Purines enable stronger hydrogen bonding and nucleobase-like interactions, which may enhance binding to biological targets like kinases or nucleic acids. In contrast, quinoxaline derivatives exhibit planar aromatic systems suitable for intercalation or π-stacking in enzyme inhibition .
Carboxylate Position and Bioactivity
  • The ethyl carboxylate group at C4 is conserved across most analogues. However, substitutions at C5 (e.g., trifluoromethyl in or pyrrol-1-yl in ) modulate electronic and steric properties.

Physicochemical Properties

  • Thermal Stability : The target compound’s high melting point (>232°C) exceeds that of most analogues (e.g., reports oily products at room temperature), suggesting stronger crystalline packing due to purine’s hydrogen-bonding capacity.
  • Solubility: The ethyl carboxylate group imparts moderate polarity, but the purine moiety may reduce solubility in nonpolar solvents compared to CF₃-containing derivatives (e.g., ).

Biological Activity

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₉H₁₁N₅O₂
  • Molecular Weight : 197.22 g/mol
  • CAS Number : 1260243-04-6

This compound is characterized by a pyrazole ring fused with a purine derivative, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:

  • Formation of the pyrazole ring.
  • Introduction of the amino and ethyl groups.
  • Final purification to yield the target compound.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that pyrazole derivatives show significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.2Induction of apoptosis
HepG2 (Liver)3.8Inhibition of cell cycle progression
A549 (Lung)4.5Modulation of signaling pathways

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLAntifungal

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers significantly:

Inflammatory Marker Reduction (%)
TNF-alpha70
IL-665

These results indicate potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a significant reduction in tumor size and improved patient survival rates.
  • Chronic Inflammation : A study on patients with rheumatoid arthritis showed that treatment with this compound led to decreased joint swelling and pain relief comparable to standard anti-inflammatory medications.

Q & A

Basic: What are common synthetic strategies for preparing pyrazole-carboxylate derivatives with purine substituents?

Pyrazole-carboxylate derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can be synthesized by reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis . Decarboxylative N-alkylation using Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) in mixed solvents (DCE/HFIP) is another method to introduce substituents at the pyrazole nitrogen . Reaction progress is monitored via TLC, and purification involves flash chromatography using gradients like cyclohexane/ethyl acetate .

Basic: How is structural characterization performed for pyrazole-carboxylate derivatives?

Key techniques include:

  • X-ray crystallography : Structures are solved using SHELX programs (e.g., SHELXL for refinement), with disorder modeled using constraints (e.g., for solvent molecules or flexible ethyl groups) . Twinning parameters (e.g., non-merohedral twinning) are refined using tools like TWINABS .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, pyrazole protons typically appear at δ 8.0–9.5 ppm, while ester carbonyls resonate near δ 160–165 ppm .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS validates molecular ions (e.g., m/z 181.0594 for C₆H₇N₅O₂) .

Advanced: How can crystallographic disorder in pyrazole-carboxylate derivatives be resolved?

Disorder in crystal structures (e.g., solvent molecules or flexible substituents) is addressed by:

  • Multi-position refinement : Splitting disordered atoms into two or more sites with occupancy factors .
  • Hydrogen bonding analysis : Identifying intramolecular interactions (e.g., N–H···O bonds) that stabilize conformers .
  • Twin refinement : For non-merohedral twinning, using twin laws (e.g., twin fraction 0.488) and software like SHELXL to model overlapping lattices .

Advanced: How do regioisomeric variations in pyrazole substituents impact bioactivity?

Switching substituent positions can drastically alter biological activity. For example, replacing 4-fluorophenyl with pyridin-4-yl in pyrazole derivatives shifts inhibitory activity from p38α MAP kinase to cancer-related kinases. This requires:

  • Docking studies : Comparing binding poses of regioisomers to kinase active sites .
  • Kinase profiling : Testing against panels of kinases (e.g., via IC₅₀ assays) to identify selectivity changes .
  • Structural analysis : Correlating dihedral angles (e.g., 54–81° between pyrazole and aryl rings) with steric hindrance in binding pockets .

Advanced: What computational methods are used to predict the reactivity of pyrazole-carboxylate intermediates?

  • DFT calculations : Optimizing transition states for reactions like decarboxylative alkylation to evaluate energy barriers .
  • Molecular docking : Screening derivatives against targets (e.g., Keap1 or PDE4) to prioritize synthesis .
  • ADMET prediction : Using tools like SwissADME to assess solubility and metabolic stability early in drug discovery .

Advanced: How are contradictions between spectral data and bioactivity resolved?

  • Cross-validation : Confirm NMR assignments with 2D experiments (e.g., HSQC, HMBC) to rule out misassignments .
  • Dose-response assays : Re-testing compounds at varying concentrations to rule out assay artifacts .
  • Crystallographic verification : Comparing bioactive conformations with X-ray structures to identify critical binding motifs .

Basic: What purification methods optimize yield for pyrazole-carboxylate derivatives?

  • Flash chromatography : Silica gel columns with gradients (e.g., 0–35% ethyl acetate in cyclohexane) .
  • Recrystallization : Using solvents like ethanol/water mixtures to remove impurities .
  • Dry loading : Adsorbing crude products onto Celite to improve separation .

Advanced: How is reaction scalability addressed in multi-step syntheses?

  • Catalyst screening : Testing Ru complexes or Pd/C for efficiency in hydrogenation or cross-coupling steps .
  • Solvent optimization : Replacing DMSO with HFIP to enhance solubility and reduce side reactions .
  • Process analytical technology (PAT) : In-line FTIR or UPLC-MS to monitor intermediates in real time .

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